

An In-depth Technical Guide to Diethyl (4-Bromobenzyl)phosphonate

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Compound of Interest

Compound Name:	Diethyl (4-Bromobenzyl)phosphonate
Cat. No.:	B105278

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CAS Number: 38186-51-5

This technical guide provides a comprehensive overview of **Diethyl (4-Bromobenzyl)phosphonate**, a versatile organophosphorus compound with significant applications in organic synthesis and potential roles in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and biological significance.

Chemical and Physical Properties

Diethyl (4-Bromobenzyl)phosphonate is a colorless to pale yellow liquid at room temperature. Its structure features a diethyl phosphonate group attached to a benzyl group, which is substituted with a bromine atom at the para position. This combination of a reactive phosphonate moiety and a functionalized aromatic ring makes it a valuable intermediate in various chemical transformations.

Table 1: Physicochemical Properties of **Diethyl (4-Bromobenzyl)phosphonate**

Property	Value	Source(s)
CAS Number	38186-51-5	[1]
Molecular Formula	C ₁₁ H ₁₆ BrO ₃ P	[1]
Molecular Weight	307.12 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	183 °C @ 0.6 mmHg	[2]
Purity	≥97%	[3]
SMILES	CCOP(=O) (Cc1ccc(Br)cc1)OCC	[4]
InChI	InChI=1S/C11H17O3P/c1-3-13-15(12,14-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3	[5]

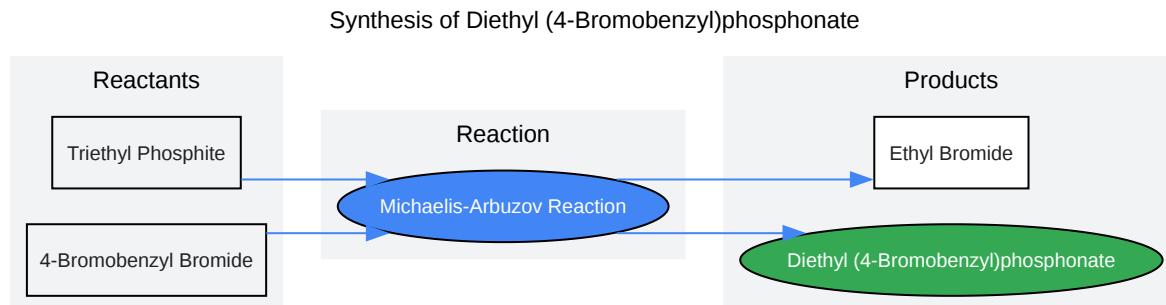
Table 2: Spectroscopic Data for **Diethyl (4-Bromobenzyl)phosphonate**

Spectrum Type	Key Peaks/Shifts (Solvent: CDCl ₃)	Source(s)
¹ H NMR (400 MHz)	δ 7.30 (d, 2H, J = 7.5 Hz), 7.05 (d, 2H, J = 7.6 Hz), 3.99-3.88 (m, 4H), 2.99 (s, 1H), 2.94 (s, 1H), 1.12 (t, 6H, J = 6.9 Hz)	[6]
¹³ C NMR (100 MHz)	δ 131.7, 131.6, 131.5, 121.0, 62.3, 34.0, 32.0, 16.5	[6]
HRMS ([M+H] ⁺)	Calculated: 307.0097, Measured: 307.0093	[6]

Synthesis of Diethyl (4-Bromobenzyl)phosphonate

The most common and efficient method for the synthesis of **Diethyl (4-Bromobenzyl)phosphonate** is the Michaelis-Arbuzov reaction. This reaction involves the

nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 4-bromobenzyl bromide.



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Caption: Michaelis-Arbuzov synthesis workflow.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol describes a general procedure for the synthesis of **Diethyl (4-Bromobenzyl)phosphonate** from 4-bromobenzyl bromide and triethyl phosphite.^[6]

Materials:

- 4-Bromobenzyl bromide
- Triethyl phosphite
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Silica gel for column chromatography

- Hexane
- Ethyl acetate

Procedure:

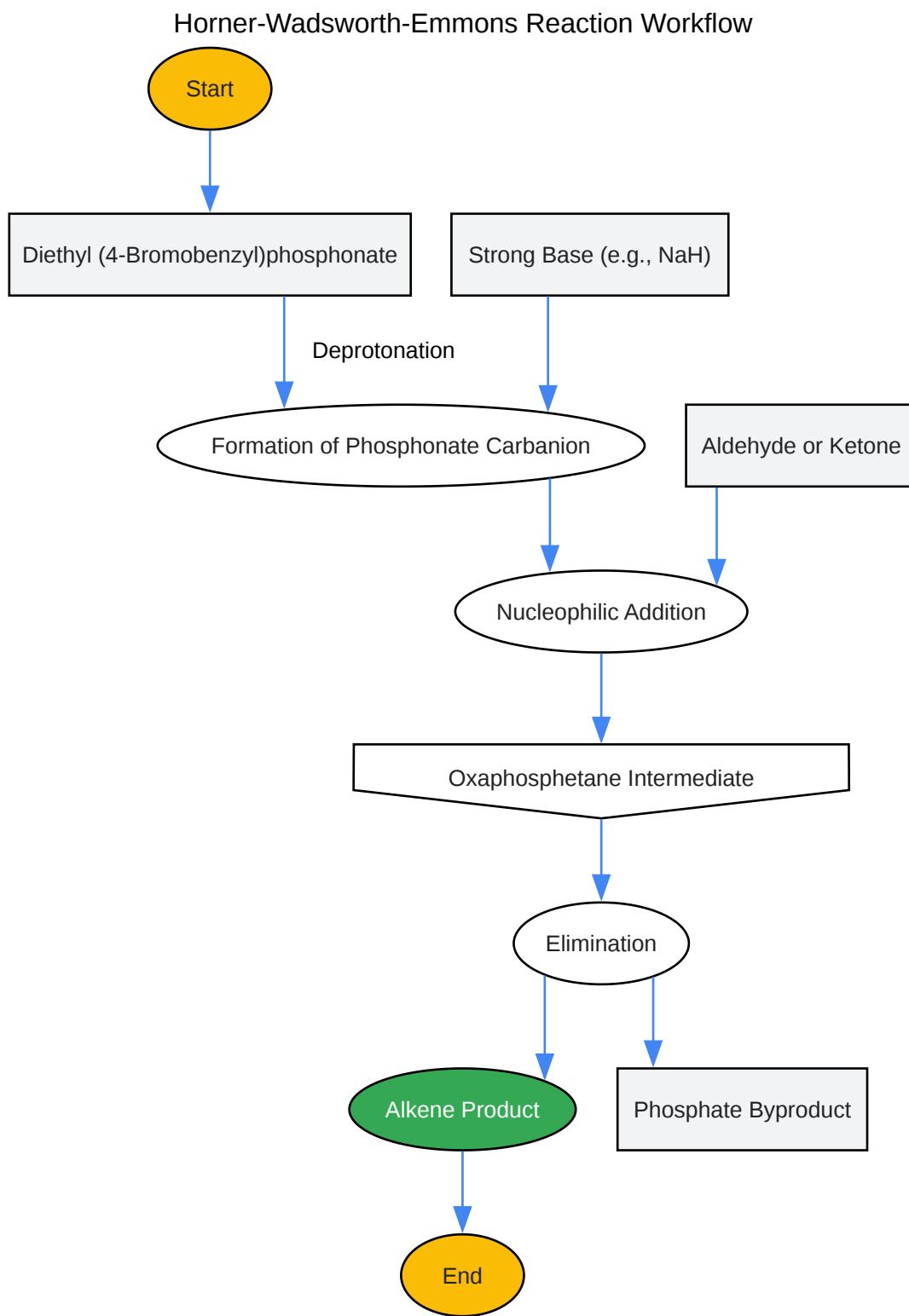
- To a round-bottom flask, add 4-bromobenzyl bromide (1.0 equivalent) and an excess of triethyl phosphite (e.g., 15 equivalents).[6]
- Heat the reaction mixture to reflux (approximately 90 °C) for 19 hours.[6]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Remove the excess triethyl phosphite by distillation under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate (e.g., 1:1 ratio) as the eluent.[6]
- The final product is obtained as a colorless liquid with a typical yield of around 98%. [6]

Chemical Reactivity and Applications

The dual functionality of **Diethyl (4-Bromobenzyl)phosphonate** makes it a versatile reagent in organic synthesis. The phosphonate group can be used in the Horner-Wadsworth-Emmons reaction to form alkenes, while the bromo-substituted benzyl group can participate in various coupling reactions or nucleophilic substitutions.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a key application of **Diethyl (4-Bromobenzyl)phosphonate**, allowing for the stereoselective synthesis of alkenes. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone.



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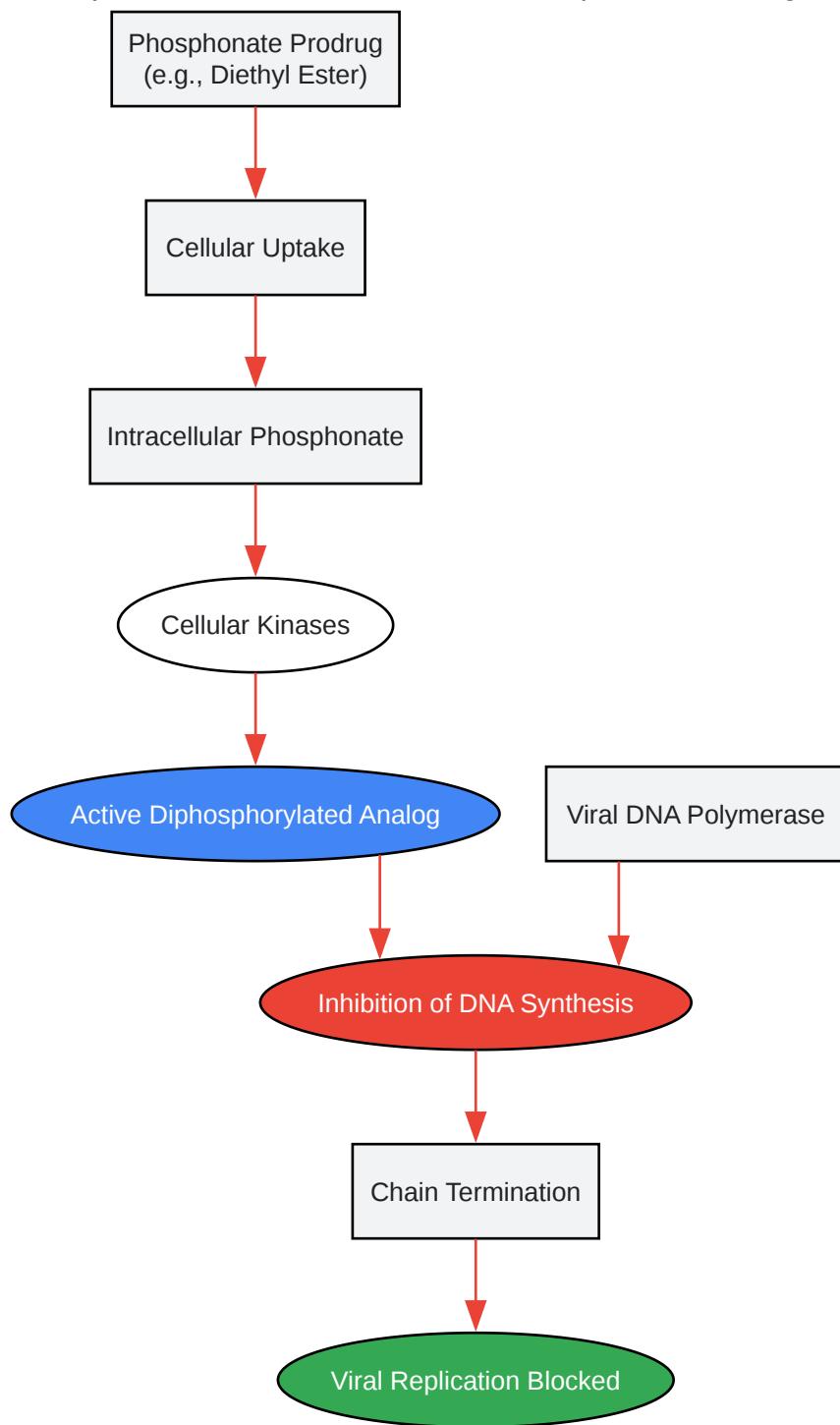
Caption: Generalized HWE reaction workflow.

Application in Drug Development

Benzylphosphonate derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. While specific data for **Diethyl (4-Bromobenzyl)phosphonate** is limited, the broader class of compounds has shown promise in several areas.

Antiviral Activity: Phosphonate-based nucleoside analogs are a critical class of antiviral drugs. [7] They act as mimics of natural nucleoside monophosphates but are resistant to enzymatic cleavage, leading to a longer intracellular half-life.[7] The proposed mechanism involves intracellular phosphorylation to an active diphosphate form, which then inhibits viral DNA polymerase, leading to chain termination.[8]

Proposed Antiviral Mechanism of Phosphonate Analogs

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